3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2,5-dimethylpyrazine
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Overview
Description
3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2,5-dimethylpyrazine is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2,5-dimethylpyrazine typically involves multiple steps. One common method involves the reaction of 4,4-difluoropiperidine-1-carbonyl chloride with a suitable pyrazine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or dimethylformamide are often used to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2,5-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2,5-dimethylpyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2,5-dimethylpyrazine involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes in the body, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine-1-carbonyl chloride: A precursor in the synthesis of the target compound.
Piperidine derivatives: Compounds with similar structures that exhibit a wide range of biological activities
Uniqueness
What sets 3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2,5-dimethylpyrazine apart is its unique combination of the piperidine and pyrazine moieties, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H24F2N4O |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(3,6-dimethylpyrazin-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C17H24F2N4O/c1-12-11-20-13(2)15(21-12)22-7-3-14(4-8-22)16(24)23-9-5-17(18,19)6-10-23/h11,14H,3-10H2,1-2H3 |
InChI Key |
YOENLRJRFUXEON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F)C |
Origin of Product |
United States |
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